N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S3/c1-4-11-18-19-14(25-11)17-10(21)7-23-15-16-9-6-8(3)24-12(9)13(22)20(15)5-2/h8H,4-7H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKYHYVEPGTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structural components of this compound suggest a variety of pharmacological properties, particularly due to the presence of the thiadiazole and thienopyrimidine moieties.
The molecular formula of the compound is with a molecular weight of approximately 407.47 g/mol. Its structure includes a thiadiazole ring known for its diverse biological activities and a thienopyrimidine component that enhances its pharmacological profile.
Biological Activities
1. Antimicrobial Activity
Thiadiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32.6 µg/mL |
| Compound B | E. coli | 62.5 µg/mL |
| Compound C | P. aeruginosa | 47.5 µg/mL |
2. Anticancer Potential
Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro models. For example, one study highlighted its cytotoxic effects on multicellular spheroids derived from cancer cell lines . The mechanism is believed to involve the induction of apoptosis and the disruption of cellular signaling pathways critical for tumor growth.
3. Anti-inflammatory and Analgesic Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{...} have been reported to reduce inflammation in animal models through inhibition of pro-inflammatory cytokines . This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated various thiadiazole derivatives against multiple bacterial strains. The results indicated that certain substitutions at the thiadiazole ring significantly enhanced antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers screened a library of compounds including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... against different cancer cell lines. The findings revealed that this compound exhibited a notable cytotoxic effect at lower concentrations than many existing chemotherapeutics .
Scientific Research Applications
Introduction to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
This compound is a complex chemical compound with potential applications in various scientific fields. This compound combines elements from thiadiazole and thienopyrimidine structures, which are known for their biological activity. This article explores the scientific research applications of this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and thienopyrimidine derivatives. For instance, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thienopyrimidinyl)sulfanyl acetamides have shown promising results against various bacterial and fungal strains. The mechanism of action typically involves disrupting microbial cell processes or inhibiting enzyme functions critical for survival .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . The incorporation of the thienopyrimidine moiety may enhance these effects due to its ability to interact with DNA or RNA.
Anti-inflammatory Effects
Compounds derived from thiadiazoles have shown potential in reducing inflammation. Studies suggest that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Ligands in Coordination Chemistry
The compound can serve as a ligand in coordination chemistry. For example, it has been utilized in synthesizing copper(II) complexes where it coordinates through the nitrogen atom of the thiadiazole ring. These complexes are studied for their physicochemical properties and potential applications in catalysis and materials science .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various thiadiazole derivatives including those related to N-(5-ethyl...acetamide), several compounds were tested against clinical strains of bacteria and fungi using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research published on related thienopyrimidine compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study focused on the mechanism by which these compounds induce apoptosis in cancer cells, suggesting that modifications to the thiadiazole structure could enhance efficacy .
Case Study 3: Coordination Complexes
A study on the synthesis of copper complexes with N-(5-ethyl...acetamide) as a ligand showed promising results regarding their stability and reactivity. Characterization techniques such as X-ray crystallography confirmed the coordination mode and provided insights into their potential applications in catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, a comparative analysis with analogous molecules is presented below.
Table 1: Structural and Functional Comparison of Related Compounds
Structural Features and Substituent Effects
- Thiadiazole Modifications: The target compound’s 5-ethyl-thiadiazole contrasts with 5-amino () and 5-methyl () analogs.
- Core Heterocycles: Replacing thienopyrimidin with pyrimidoindol () introduces planar aromaticity, which may alter DNA intercalation or kinase binding .
- Sulfanyl Linker : The sulfanyl-acetamide bridge is conserved in and , suggesting its role in stabilizing hydrogen bonds or disulfide interactions with target proteins .
Methodological Considerations for Similarity Assessment
- Computational Similarity: Tools like Tanimoto coefficients () would classify the target as structurally closer to thienopyrimidin-thiadiazole hybrids () than to oxadiazole-sulfonamides (). However, subtle substituent differences (e.g., ethyl vs. methyl) may significantly impact bioactivity, underscoring the "activity cliff" phenomenon .
- Pharmacophore Modeling : The sulfanyl-acetamide linker and heterocyclic cores represent critical pharmacophoric features shared with bioactive analogs, guiding virtual screening workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
